molecular formula C2H3N3 B032235 1,2,4-Triazole CAS No. 288-88-0

1,2,4-Triazole

Cat. No.: B032235
CAS No.: 288-88-0
M. Wt: 69.07 g/mol
InChI Key: NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a heterocyclic compound with the molecular formula C₂H₃N₃. It is one of the two isomeric forms of triazole, the other being 1,2,3-triazole. The structure of this compound consists of a five-membered ring containing two carbon atoms and three nitrogen atoms. This compound is known for its aromaticity and amphoteric nature, making it a versatile molecule in various chemical reactions .

Mechanism of Action

Target of Action

1,2,4-Triazole derivatives are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The primary targets of this compound are diverse and depend on the specific derivative and its intended use. For instance, some this compound derivatives have been found to target DNA gyrase (gyrDNA) in Gram-negative bacteria and topoisomerase IV (topoIV) in Gram-positive bacteria . Another potential target enzyme involved in the action of the compounds may be DprE1 .

Mode of Action

The electron richness and aromaticity of the triazole ring enable it to freely bind with a wide range of biomacromolecules by interactions of pi–pi bonds, H bonds, and ion-dipole bonds . This unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Biochemical Pathways

The biochemical pathways affected by this compound and its derivatives are numerous and varied, reflecting the compound’s multidirectional biological activity . For instance, some derivatives have been found to inhibit both AChE and BuChE activities . .

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives are generally favorable, contributing to their widespread use in drug development . These compounds exhibit relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation . Some potent analogs of this compound have demonstrated a promising ADME/pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific derivative and its target of action. For instance, some derivatives have demonstrated significant antibacterial activity , while others have shown potent antiviral properties . The specific results of action will depend on the particular derivative and its mode of action.

Action Environment

The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For instance, the global spread of drug resistance in bacteria has necessitated the development of new potent and safe antimicrobial agents, such as compounds containing the this compound ring . Additionally, the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution, which can influence the action and efficacy of these compounds .

Biochemical Analysis

Biochemical Properties

1,2,4-Triazole is known to interact with a variety of enzymes, proteins, and other biomolecules. It is metabolically stable and acts as a hydrogen bond acceptor and donor at the active site of a receptor . The polar nature of the triazole nucleus can improve the solubility of the ligand, thereby enhancing the pharmacological profile of the drug .

Cellular Effects

This compound and its derivatives have been shown to exhibit a broad spectrum of biological activities. For instance, they have been reported to possess antimicrobial, analgesic, anti-inflammatory, anticonvulsant, anticancer, antidiabetic, and antimigraine properties . These effects are likely due to the influence of this compound on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of a receptor, where it acts as a hydrogen bond acceptor and donor . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been reported that this compound exhibits excellent electron-transport and hole-blocking properties, making it a useful organic material in material science applications

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that novel synthesized this compound derivatives exhibited potent in vitro anticancer cytotoxicity in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been reported that transcriptional signatures responsive to different triazoles are related to metabolism of lipids and lipoproteins, biological oxidations, and fatty acid, triacylglycerol, and ketone body metabolism among other processes .

Preparation Methods

1,2,4-Triazole can be synthesized through several methods:

    Einhorn-Brunner Reaction: This method involves the reaction of hydrazines with formamides under acidic conditions to form 1,2,4-triazoles.

    Pellizzari Reaction: This involves the cyclization of N-acylated hydrazines with formamide.

    Thiosemicarbazide Method: Unsubstituted this compound can be prepared from thiosemicarbazide by acylation with formic acid, followed by cyclization of 1-formyl-3-thiosemicarbazide into this compound-3(5)-thiol.

Chemical Reactions Analysis

1,2,4-Triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,4-Triazole and its derivatives have a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: this compound derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Several drugs contain the this compound moiety, such as antifungal agents (fluconazole, itraconazole) and antidepressants (trazodone).

    Industry: It is used in the production of agrochemicals, such as plant growth regulators

Comparison with Similar Compounds

1,2,4-Triazole is often compared with its isomer, 1,2,3-triazole. While both compounds share similar structural features, this compound is more commonly used in pharmaceuticals due to its higher stability and better biological activity. Other similar compounds include imidazole and pyrazole, which also contain nitrogen atoms in their ring structures but differ in their chemical properties and applications .

Similar Compounds

This compound stands out due to its unique combination of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1H-1,2,4-triazole
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InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
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InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Canonical SMILES

C1=NC=NN1
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Molecular Formula

C2H3N3
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DSSTOX Substance ID

DTXSID6027131
Record name 1H-1,2,4-Triazole
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Molecular Weight

69.07 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

260 °C (decomposes), 260 °C
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Flash Point

170 °C closed cup, 170 °C c.c.
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Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
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Density

640 kg/m³
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Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
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Color/Form

Needles from benzene/ethanol

CAS No.

288-88-0, 63598-71-0
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Melting Point

120-121 °C
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Synthesis routes and methods

Procedure details

When an equivalent amount of 1,2,4-triazole is substituted for 3,5-diethoxycarbonyl-1H-pyrazole and an equivalent amount of 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 4, 2-(1-H-triazol-1-yl)ethyl chloride is isolated 1,2,4-triazole, Aldrich, 43%, used directly after workup).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazole
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1,2,4-Triazole
Reactant of Route 3
1,2,4-Triazole
Reactant of Route 4
1,2,4-Triazole
Reactant of Route 5
1,2,4-Triazole
Reactant of Route 6
1,2,4-Triazole

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